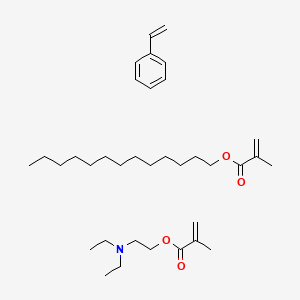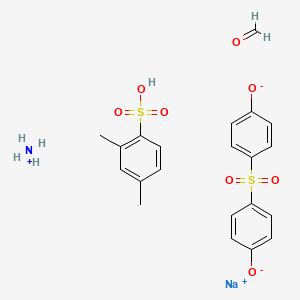
4-Tetradecylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tetradecylbenzenesulfonic acid is an organic compound with the molecular formula C20H34O3S. It belongs to the class of benzenesulfonic acids and derivatives, characterized by a sulfonic acid group attached to a benzene ring. This compound is known for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Tetradecylbenzenesulfonic acid can be synthesized through the sulfonation of tetradecylbenzene. The reaction typically involves the use of sulfur trioxide (SO3) and fuming sulfuric acid (oleum) as sulfonating agents. The process is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tetradecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic or sulfenic acids.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfinic acids, sulfenic acids
Substitution: Nitrobenzenesulfonic acids, halobenzenesulfonic acids
Wissenschaftliche Forschungsanwendungen
4-Tetradecylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 4-tetradecylbenzenesulfonic acid primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is exploited in various applications, from cleaning agents to biological studies. The molecular targets include lipid bilayers and membrane proteins, where it can alter membrane permeability and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Dodecylbenzenesulfonic acid
- 4-Hexadecylbenzenesulfonic acid
- 4-Octadecylbenzenesulfonic acid
Uniqueness
Compared to its analogs, 4-tetradecylbenzenesulfonic acid has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its specific chain length provides optimal interaction with lipid membranes, enhancing its utility in both industrial and research applications.
Eigenschaften
| 47377-16-2 | |
Molekularformel |
C20H34O3S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
4-tetradecylbenzenesulfonic acid |
InChI |
InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23/h15-18H,2-14H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
IIMOXQJFSQSOMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)


![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)

![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)

